molecular formula C15H15N3O2 B8642649 N11-(2-Hydroxyethyl)-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132686-80-7

N11-(2-Hydroxyethyl)-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B8642649
CAS No.: 132686-80-7
M. Wt: 269.30 g/mol
InChI Key: WMKDCDDFJCFMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N11-(2-Hydroxyethyl)-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

132686-80-7

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

11-(2-hydroxyethyl)-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H15N3O2/c1-17-12-6-2-3-7-13(12)18(9-10-19)14-11(15(17)20)5-4-8-16-14/h2-8,19H,9-10H2,1H3

InChI Key

WMKDCDDFJCFMMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a procedure analogous to that described in Example 2, 22.52 g (0.1 mol) of 6,11-dihydro-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one were convened to 6,11-dihydro-6-methyl-11-[2-[(2-tetrahydropyranyl)oxy]ethyl]-5H-pyrido-[2,3-b][1,5]benzodiazepin-5-one by reaction with 21.8 g (0.132 mol) of 1-chloro-2-[(2-tetrahydropyranyl)-oxy]-ethane. The raw material thus obtained was dissolved in a mixture of 500 ml ethanol and 100 ml of concentrated aqueous hydrochloric acid. After having been refluxed for two hours, the reaction mixture was evaporated in vacuo. The residue was triturated with ethanol, the precipitated crystals were faltered off and the solvent was removed from the filtrate by distillation in vacuo. The residue was purified by column chromatography on silica gel (0.2-0.5 mm) using chloroform/ethylacetate/methanol 5/5/1 (v/v/v) as an eluent. Colorless crystals of m.p. 133°-134° C. (after recrystallization from xylene) were obtained in a yield of 9.0 g (33% of theory).
Quantity
22.52 g
Type
reactant
Reaction Step One
Name
6,11-dihydro-6-methyl-11-[2-[(2-tetrahydropyranyl)oxy]ethyl]-5H-pyrido-[2,3-b][1,5]benzodiazepin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Two

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